1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
CAS No.:
Cat. No.: VC13523271
Molecular Formula: C13H18Cl2FN5
Molecular Weight: 334.2 g/mol
* For research use only. Not for human or veterinary use.
![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride -](/images/structure/VC13523271.png)
Specification
Molecular Formula | C13H18Cl2FN5 |
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Molecular Weight | 334.2 g/mol |
IUPAC Name | 1-[[3-(2-fluorophenyl)triazol-4-yl]methyl]piperazine;dihydrochloride |
Standard InChI | InChI=1S/C13H16FN5.2ClH/c14-12-3-1-2-4-13(12)19-11(9-16-17-19)10-18-7-5-15-6-8-18;;/h1-4,9,15H,5-8,10H2;2*1H |
Standard InChI Key | ADCNCGFVUOWACG-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3F.Cl.Cl |
Canonical SMILES | C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3F.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride, reflects its dual-component structure:
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Piperazine core: A six-membered ring with two nitrogen atoms at opposite positions, known for enhancing solubility and bioavailability in medicinal compounds .
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1-(2-Fluorophenyl)-1H-1,2,3-triazole: A triazole ring substituted with a fluorine atom at the ortho position of the phenyl group, contributing to electronic effects and binding affinity .
The dihydrochloride salt form improves stability and aqueous solubility, critical for in vitro and in vivo applications.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₃H₁₆FN₅·2HCl |
Molecular Weight | 334.22 g/mol |
CAS Number | 1338692-39-9 (base compound) |
Purity | ≥95% (typical commercial) |
Solubility | Soluble in DMSO, water (salt) |
Synthesis and Structural Optimization
Synthetic Pathways
Two primary strategies dominate the synthesis of analogous piperazine-triazole derivatives:
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Nucleophilic Ring-Opening: Reaction of succinimide intermediates with amines under microwave irradiation, as demonstrated in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . This method favors aliphatic amines but fails with aromatic amines due to reduced nucleophilicity.
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Coupling of Preformed Moieties: As outlined in patent WO2010115491A2, piperazine derivatives are often synthesized via carbamate or amide linkages between pre-synthesized triazole and piperazine components . For example, benzotriazole intermediates are coupled with piperazine carboxylates using carbonyldiimidazole (CDI) activators.
Structural Modifications
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Fluorine Substitution: The ortho-fluorine on the phenyl ring enhances metabolic stability by resisting cytochrome P450-mediated oxidation .
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Piperazine Functionalization: N-methylation or carboxylation of the piperazine nitrogen improves blood-brain barrier permeability, as seen in related neuroactive compounds .
Pharmacological Activity and Mechanism of Action
Target Engagement
The compound exhibits multifargeted activity, with notable interactions:
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Autotaxin Inhibition: Piperazine-carboxylate derivatives demonstrate potent inhibition of autotaxin (IC₅₀: 10–100 nM), an enzyme critical for lysophosphatidic acid (LPA) production . LPA is implicated in cancer metastasis and fibrotic diseases.
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Monoamine Oxidase (MAO) Modulation: Structural analogs inhibit MAO-B (IC₅₀: 0.013 µM), suggesting potential in Parkinson’s disease therapy .
Table 2: Enzymatic Inhibition Profiles
Target | IC₅₀ (µM) | Mechanism |
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Autotaxin | 0.05 | Competitive inhibition |
MAO-B | 0.013 | Irreversible inhibition |
Cytochrome P450 | 2.1 | Non-competitive |
Cellular Effects
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Antiproliferative Activity: At 50 µM, the compound induces apoptosis in HeLa cells via caspase-3 activation (2.5-fold increase over controls) .
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MAPK/ERK Pathway Modulation: Enhances ERK phosphorylation by 40% in neuronal cells, potentiating neurotrophic signaling .
Pharmacokinetics and Dosage Considerations
Absorption and Distribution
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Oral Bioavailability: 22% in rodent models, with peak plasma concentrations at 2 hours post-administration .
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Tissue Penetration: High brain-to-plasma ratio (0.9) due to piperazine’s amphiphilic properties .
Dose-Dependent Effects
Dose (mg/kg) | Effect Observed |
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10 | MAO-B inhibition (70%) |
25 | Tumor growth suppression (45%) |
50 | Acute neurotoxicity |
Therapeutic Applications
Oncology
Autotaxin inhibition reduces LPA-driven metastasis in breast cancer models (60% decrease in lung nodules) . Synergy with paclitaxel enhances efficacy by 30%.
Neurodegenerative Disorders
MAO-B inhibition mitigates dopamine degradation in Parkinson’s models, improving motor function by 40% .
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